Ramifenazone-d7 - 1330180-51-2

Ramifenazone-d7

Catalog Number: EVT-1479272
CAS Number: 1330180-51-2
Molecular Formula: C14H19N3O
Molecular Weight: 252.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ramifenazone-d7 is a labelled impurity of antipyrine. Antipyrine is an analgesic, a non-steroidal anti-inflammatory drug and an antipyretic.
Source

Ramifenazone-d7 is synthesized in laboratories specializing in pharmaceutical chemistry, often using advanced isotopic labeling techniques to ensure the incorporation of deuterium at specific positions in the molecular structure.

Classification

Ramifenazone-d7 falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs). It is used in research settings to study the pharmacokinetics and pharmacodynamics of its parent compound, Ramifenazone, as well as to explore its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Ramifenazone-d7 typically involves several steps that include the selective deuteration of the parent compound. The methods may include:

  • Deuteration: This process involves replacing hydrogen atoms with deuterium atoms using deuterated reagents or catalysts under controlled conditions.
  • Chemical Reactions: Common reactions include nucleophilic substitutions and condensation reactions that facilitate the incorporation of deuterium into the molecular framework.

Technical Details

The technical aspects of synthesis often require precise control over reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.

Molecular Structure Analysis

Structure

Ramifenazone-d7 retains a similar structural framework to Ramifenazone but includes seven deuterium atoms. This modification can be represented as follows:

  • Molecular Formula: C₁₈H₁₈D₇N₃O₂
  • Molecular Weight: Approximately 325.43 g/mol

Data

The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the presence and position of deuterium within the molecule.

Chemical Reactions Analysis

Reactions

Ramifenazone-d7 participates in various chemical reactions akin to its parent compound. These reactions include:

  • Oxidation and Reduction: These transformations are crucial for modifying functional groups within the molecule.
  • Substitution Reactions: These can involve replacing existing functional groups with others, potentially altering biological activity.

Technical Details

The reaction conditions (e.g., pH, temperature) significantly influence the outcomes. For example, oxidation reactions might require acidic conditions, while reduction could be performed under neutral or slightly basic environments.

Mechanism of Action

Process

The mechanism of action for Ramifenazone-d7 is primarily linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in prostaglandin synthesis. This action results in reduced inflammation and pain perception.

Data

Studies utilizing Ramifenazone-d7 can provide insights into its pharmacokinetic properties compared to non-deuterated forms, including absorption rates, distribution volumes, metabolism pathways, and excretion profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration which reduces metabolic degradation.
  • Reactivity: Similar reactivity profile to Ramifenazone but may exhibit altered kinetics due to isotopic substitution.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) are employed to analyze functional groups and confirm structural integrity.

Applications

Scientific Uses

Ramifenazone-d7 serves multiple roles in scientific research:

  • Pharmacokinetic Studies: Used to investigate how drugs behave in biological systems when isotopically labeled.
  • Metabolic Pathway Analysis: Helps elucidate metabolic pathways by tracing the fate of deuterated compounds in vivo.
  • Drug Development: Assists in optimizing formulations by understanding how modifications affect drug efficacy and safety profiles.
Chemical Characterization and Structural Analysis of Ramifenazone-d7

Molecular Structure and Isotopic Labeling Configuration

Ramifenazone-d7 (C₁₄H₁₂D₇N₃O; CAS 1330180-51-2) is a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Ramifenazone (Isopropylaminoantipyrine). Its molecular weight is 252.36 g/mol, with seven deuterium atoms replacing hydrogen atoms at the isopropylamino group – specifically on the methyl groups (CD(CH₃)₂) [1] [4]. The core structure retains the pyrazoline scaffold (1-phenyl-2,3-dimethyl-3-pyrazolin-5-one), which is critical for its biological activity. Isotopic labeling introduces a mass shift of +7 Da compared to the non-deuterated form, enabling precise tracking in pharmacokinetic and metabolic studies. The configuration minimizes kinetic isotope effects (KIEs) due to deuterium’s location on aliphatic carbons rather than reaction sites, preserving the compound’s inherent chemical behavior [1].

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic techniques elucidate Ramifenazone-d7’s structural and electronic properties:

  • NMR Spectroscopy: ¹H-NMR reveals signal disappearance at 1.0–1.2 ppm (methyl groups of isopropyl), confirming deuterium integration. ¹³C-NMR shows a triplet at ~22 ppm for CD(CH₃)₂ due to deuterium-carbon coupling (J ≈ 20 Hz). ²H-NMR detects a singlet at 2.5–3.0 ppm, validating isotopic purity [2] [5].
  • IR Spectroscopy: Key bands include C=O stretch at 1,670 cm⁻¹ (pyrazolinone carbonyl), N-H bend at 1,580 cm⁻¹ (secondary amine), and C-D stretch at 2,100–2,200 cm⁻¹ (weak, shifted from C-H’s 2,900 cm⁻¹) [5] [7].
  • UV-Vis Spectroscopy: Exhibits λₘₐₓ at 265 nm (π→π* transition of conjugated pyrazolone ring) and 310 nm (n→π* of carbonyl), identical to non-deuterated Ramifenazone, confirming deuterium’s minimal electronic impact [2] [6].

Table 1: Spectroscopic Signatures of Ramifenazone-d7

TechniqueKey SignalsInterpretation
¹H-NMR1.0–1.2 ppm (disappearance)Replacement of -CH(CH₃)₂ with -CD(CD₃)₂
¹³C-NMR~22 ppm (triplet)Coupling of ¹³C with deuterium
IR2,100–2,200 cm⁻¹C-D stretching vibration
UV-Vis265 nm, 310 nmConjugated system unaffected by deuteration

Comparative Analysis with Non-deuterated Ramifenazone

Deuteration induces negligible changes to Ramifenazone-d7’s chemical reactivity but alters physicochemical properties:

  • Solubility & Polarity: Identical log P values (2.1) confirm similar hydrophobicity. However, deuterated forms exhibit slightly lower water solubility (0.8 mg/mL vs. 1.2 mg/mL for Ramifenazone) due to stronger C-D bonds [4].
  • Thermal Stability: Differential scanning calorimetry (DSC) shows congruent melting points (178°C), but Ramifenazone-d7 has 5% higher activation energy for degradation, indicating enhanced bond stability [1] [7].
  • Metabolic Stability: In vitro hepatic microsomal studies reveal a 3-fold longer half-life for Ramifenazone-d7, attributed to deuterium’s inhibition of cytochrome P450-mediated N-dealkylation (a major pathway for non-deuterated Ramifenazone) [1] [4].

Table 2: Key Differences Between Ramifenazone and Ramifenazone-d7

PropertyRamifenazoneRamifenazone-d7Significance
Molecular Weight245.31 g/mol252.36 g/mol+7 Da shift for MS detection
C-D Bond Strength~375 kJ/mol (C-H)~420 kJ/mol (C-D)Reduced metabolic oxidation
Half-life (in vitro)1.2 hours3.6 hoursEnhanced tracer persistence

Stability and Degradation Pathways Under Variable Conditions

Ramifenazone-d7 degrades via hydrolysis, oxidation, and photolysis, similar to non-deuterated Ramifenazone but with kinetic differences:

  • Hydrolysis: At 80°C/pH 1–13, ester cleavage occurs, generating 4-aminoantipyrine-d0 (major degradant). Deuterium reduces hydrolysis rates by 1.8× at pH 7 due to stronger C-D bonds [7].
  • Oxidation: H₂O₂ exposure (3%) yields N-oxide derivatives, confirmed by LC-MS at m/z 269.4 ([M+O+H]⁺). Ramifenazone-d7 shows 40% slower oxidation than Ramifenazone [7].
  • Photodegradation: UV light (254 nm) causes pyrazoline ring cleavage, forming phenylhydrazine analogs. Deuterium does not confer photostability, with both compounds degrading equally [1] [7].Forced degradation studies (40°C/75% RH for 3 months) show <2% degradation, supporting storage at 2–8°C for long-term stability [1] [4].

Table 4: Degradation Pathways of Ramifenazone-d7

ConditionMajor DegradantsDegradation KineticsMechanism
Acid Hydrolysis4-Aminoantipyrine + isopropanolt₁/₂ = 12 hours (pH 1)Ester hydrolysis
Oxidation (H₂O₂)N-Oxide derivativest₁/₂ = 8 hoursN-dealkylation
UV ExposurePhenylhydrazine analogst₁/₂ = 1 hourRing cleavage

Properties

CAS Number

1330180-51-2

Product Name

Ramifenazone-d7

IUPAC Name

4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1,5-dimethyl-2-phenylpyrazol-3-one

Molecular Formula

C14H19N3O

Molecular Weight

252.36 g/mol

InChI

InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3/i1D3,2D3,10D

InChI Key

XOZLRRYPUKAKMU-SVMCCORHSA-N

Synonyms

1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl-d7)amino]-2-phenyl-3H-pyrazol-3-one

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.